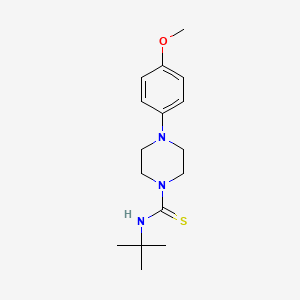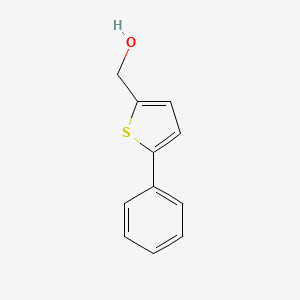![molecular formula C18H15ClF4N2O3 B3137603 N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 439108-90-4](/img/structure/B3137603.png)
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Vue d'ensemble
Description
The compound “N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a trifluoroacetyl group (-COCF3), and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The presence of the fluorine atoms in the trifluoroacetyl group and the chlorine atom in the chlorophenyl group could potentially influence the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could increase the compound’s overall polarity, potentially affecting its solubility in different solvents. The presence of the amide group could also influence the compound’s reactivity .Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance in structure to the chemical compound , has shown promising antioxidant and anticancer activities. These compounds have been found to exhibit significant antioxidant activity, with some derivatives displaying higher activity than ascorbic acid. Furthermore, their anticancer activity has been evaluated against human glioblastoma and triple-negative breast cancer cell lines, with specific compounds identified as highly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antibacterial Activity
Compounds structurally related to "N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide" have been synthesized and tested for their antibacterial activity. These studies have highlighted the potential of these compounds to serve as effective antibacterial agents (Arutyunyan et al., 2017).
Antimalarial Activity
Another study has explored the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to compounds with low-nanomolar activity against the malaria parasite. Although the specific compound differs, the research approach and scaffold similarity suggest potential antimalarial applications for related compounds (Norcross et al., 2019).
Synthesis and Characterization for Potential Antibacterial and Antifungal Agents
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, similar in their functional group arrangement to the compound , have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown significant activities, comparable to standard antimicrobial agents in certain cases (Helal et al., 2013).
Mécanisme D'action
The mechanism of action of this compound is not clear without specific context or application. If this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O3/c1-28-12-5-2-10(3-6-12)15(25-17(27)18(21,22)23)9-16(26)24-14-7-4-11(19)8-13(14)20/h2-8,15H,9H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOKYHQLCWWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)Cl)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124251 | |
| Record name | N-(4-Chloro-2-fluorophenyl)-4-methoxy-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439108-90-4 | |
| Record name | N-(4-Chloro-2-fluorophenyl)-4-methoxy-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439108-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-fluorophenyl)-4-methoxy-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3137532.png)

![2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3137541.png)
![3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3137542.png)
![methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate](/img/structure/B3137552.png)
![7,7,9-Trimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B3137558.png)
![phenyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137560.png)
![3-[(2-methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3137574.png)

![2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3137585.png)
![4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3137593.png)
![Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B3137600.png)
![2-{2-[4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy]ethoxy}-1-ethanol](/img/structure/B3137619.png)
![(4-fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137627.png)